4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of Diazepane Ring: The diazepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution reactions.
Esterification: The carboxylic acid group is esterified with benzyl alcohol to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyethyl group to a corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester can be used to study enzyme inhibition and receptor binding. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can lead to the discovery of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester
4-Hydroxy-2-quinolones
Other benzyl esters with diazepane rings
Uniqueness: 4-(2-Hydroxy-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups and structural features
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Properties
IUPAC Name |
benzyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-12-11-16-7-4-8-17(10-9-16)15(19)20-13-14-5-2-1-3-6-14/h1-3,5-6,18H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCGKHMDNMZMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)OCC2=CC=CC=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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